2-{2-CHLORO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}ACETIC ACID
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Overview
Description
2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid typically involves multiple steps. One common method includes the condensation of 2-chloro-4-formyl-6-ethoxyphenol with 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key signaling molecules that are crucial for cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-methoxyphenoxyacetic acid
- 2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-hydroxyphenoxyacetic acid
Uniqueness
2-{2-Chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-6-ethoxyphenoxy}acetic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its methoxy and hydroxy analogs, potentially offering different pharmacological properties and applications.
Properties
Molecular Formula |
C20H15ClO6 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-[2-chloro-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H15ClO6/c1-2-26-16-9-11(8-15(21)20(16)27-10-17(22)23)7-14-18(24)12-5-3-4-6-13(12)19(14)25/h3-9H,2,10H2,1H3,(H,22,23) |
InChI Key |
ZZZNQWQCNOZEAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC(=O)O |
Origin of Product |
United States |
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